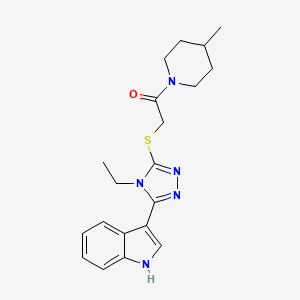

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5OS/c1-3-25-19(16-12-21-17-7-5-4-6-15(16)17)22-23-20(25)27-13-18(26)24-10-8-14(2)9-11-24/h4-7,12,14,21H,3,8-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSWNXZKBFTONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)N2CCC(CC2)C)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a novel derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antibacterial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that triazole derivatives possess Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics like ampicillin .

| Compound | MIC (µg/mL) | Bacterial Strains |

|---|---|---|

| Triazole Derivative A | 0.125 | Staphylococcus aureus |

| Triazole Derivative B | 0.250 | Escherichia coli |

| 2-((4-ethyl... | TBD | TBD |

Antifungal Activity

The antifungal potential of triazoles is well-documented. For example, a series of triazole derivatives were tested against Candida albicans and Aspergillus fumigatus, with some compounds exhibiting MICs as low as 0.0156 µg/mL . The incorporation of specific moieties such as indole has been shown to enhance antifungal activity.

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. Studies have revealed that certain compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, triazole hybrids have shown promising results in inhibiting aromatase enzymes linked to breast cancer .

| Study Reference | Cancer Type | Inhibition Percentage |

|---|---|---|

| Reference A | Breast | 70% |

| Reference B | Lung | 65% |

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. Research has shown that these compounds can reduce inflammation markers in vitro and in vivo models .

Case Studies

-

Antibacterial Efficacy Against MRSA

A study evaluated the efficacy of a series of triazole-thioether compounds against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some derivatives had MICs lower than those of vancomycin, suggesting a potential alternative for treating resistant bacterial infections . -

Antifungal Activity Against Fungal Pathogens

In another investigation, a library of triazole derivatives was screened for antifungal activity against multiple strains of fungi. The results indicated enhanced activity compared to standard antifungals, with some compounds achieving over 90% inhibition at low concentrations . -

Anticancer Potential

A recent study focused on the anticancer properties of triazole derivatives in various cancer cell lines. The findings revealed that certain compounds significantly inhibited cell growth and induced apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 446.6 g/mol. Its structure includes a triazole ring, an indole moiety, and a piperidine group, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of triazoles, including the compound , exhibit varying degrees of antimicrobial activity. A study highlighted the synthesis of similar triazole compounds that showed promising antibacterial and antifungal properties against several strains. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. Compounds containing indole and triazole structures have demonstrated significant free radical scavenging abilities, suggesting potential applications in the prevention of oxidative stress-related diseases .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against different cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain types of cancer cells, making it a candidate for further development as an anticancer agent .

Treatment of Metabolic Disorders

The compound's structural features suggest it could inhibit enzymes related to metabolic syndromes such as type 2 diabetes and obesity. Similar compounds have been noted for their ability to modulate glucose metabolism and lipid profiles .

Neurological Disorders

Given its piperidine component, there is potential for this compound to be explored in treating central nervous system disorders, including cognitive impairments and neurodegenerative diseases like Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone:

Comparison with Similar Compounds

Core Structural Variations

The target compound is compared to four structurally related derivatives (Table 1):

Key Observations :

- The indole substituent in the target compound distinguishes it from analogs bearing sulfonylphenyl , alkoxyaryl , or pyridinyl groups. Indole’s planar aromatic system may enhance π-π stacking interactions in biological targets.

- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) contrast with the electron-rich indole and ethoxy/methoxy groups in , affecting reactivity and binding affinity.

Critical Comparison :

- Base Selection : Use of Cs2CO3 vs. NaOEt affects reaction kinetics and purity. Cs2CO3’s milder conditions may better preserve sensitive substituents like indole.

- Solvent Systems: DMF (polar aprotic) in vs. ethanol in influences solubility and reaction rates.

Crystallographic and Computational Tools

Structural validation of such compounds relies on:

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

- Indole-3-carboxaldehyde (core of the triazole-indole system).

- 4-Ethyl-4H-1,2,4-triazole-3-thiol (thiolated triazole backbone).

- 1-(4-Methylpiperidin-1-yl)ethanone (piperidine-linked ketone).

The thioether linkage (-S-) between the triazole and ketone suggests a nucleophilic substitution (SN2) or oxidative coupling strategy.

Synthetic Routes

Stepwise Assembly via Triazole-Thiol Intermediate

Synthesis of 4-Ethyl-5-(1H-Indol-3-yl)-4H-1,2,4-Triazole-3-Thiol

- Hydrazide Formation : React indole-3-carbohydrazide with ethyl isothiocyanate in ethanol under reflux (4 h) to form 5-(1H-indol-3-yl)-4-ethyl-1,2,4-triazole-3-thiol.

- Cyclization : Treat the intermediate with 2 N KOH at 80°C for 1 h to induce cyclization.

Optimization :

- Yields improve with excess ethyl isothiocyanate (1.5 eq) and anhydrous ethanol as solvent.

- Purification via recrystallization (ethanol/water, 1:1) achieves >90% purity.

Alkylation with 2-Chloro-1-(4-Methylpiperidin-1-yl)Ethanone

- Nucleophilic Substitution : Combine 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (1 eq) with 2-chloro-1-(4-methylpiperidin-1-yl)ethanone (1.2 eq) in acetonitrile.

- Catalysis : Add triethylamine (0.1 eq) to scavenge HCl, stirring at 25°C for 6 h.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Purity (HPLC) | ≥95% | |

| Preferred Solvent | Acetonitrile |

One-Pot Click Chemistry Approach

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

- React propargyl-indole derivative with 4-ethyl-1-azidopiperidine under CuI (10 mol%) and DIPEA in DMF (5 min, 0°C).

- In Situ Thioether Formation :

- Introduce 2-mercapto-1-(4-methylpiperidin-1-yl)ethanone post-cycloaddition.

Advantages :

Limitations :

Solid-Phase Synthesis for Scalability

- Resin Functionalization : Load Wang resin with Fmoc-protected indole-3-carboxylic acid.

- Triazole Formation : Use HATU/DIPEA coupling with 4-ethyl-1,2,4-triazole-3-thiol.

- Ketone Coupling : Attach 4-methylpiperidine via carbodiimide chemistry.

Performance Metrics :

Critical Analysis of Methodologies

Challenges and Mitigation Strategies

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Optimization involves multi-step reaction protocols with controlled parameters:

- Temperature and pH: Maintain precise temperature (e.g., reflux conditions) and pH adjustments during key steps like cyclization or thiol-thioether bond formation .

- Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility, while ethanol or methanol aids in crystallization .

- Catalysts: Use triethylamine or similar bases to deprotonate intermediates and accelerate nucleophilic substitution .

- Purification: Recrystallization from methanol/water mixtures or chromatography (TLC/HPLC) ensures purity .

Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Spectral Analysis:

- NMR Spectroscopy: Assign proton environments (e.g., indole NH, triazole CH) and verify substituent positions .

- Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula .

- Chromatography: HPLC or TLC with UV detection monitors purity and identifies byproducts .

Advanced Question: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Simulate interactions with target proteins (e.g., bacterial enzymes) using software like AutoDock Vina. Focus on binding affinities of the triazole-thioether moiety and indole group .

- DFT Calculations: Optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- ADMET Modeling: Predict pharmacokinetic properties (e.g., bioavailability, toxicity) using tools like SwissADME .

Advanced Question: How does tautomerism in the triazole-thione moiety affect the compound’s chemical behavior?

Methodological Answer:

- Thiol-Thione Equilibrium: Use UV-Vis spectroscopy or NMR to monitor tautomeric shifts in different solvents. Polar solvents stabilize the thione form, while non-polar solvents favor the thiol tautomer .

- X-ray Crystallography: Resolve crystal structures to confirm dominant tautomeric forms in solid-state conditions .

Advanced Question: What strategies are effective for evaluating the antimicrobial potential of this compound?

Methodological Answer:

- In Vitro Assays: Perform MIC/MBC testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains. Derivatives with N-ethyl or pyridyl substituents show enhanced activity .

- Synergistic Studies: Combine with standard antibiotics (e.g., ciprofloxacin) to assess resistance modulation .

- Mechanistic Probes: Use fluorescence microscopy to track bacterial membrane disruption or enzyme inhibition (e.g., β-lactamases) .

Advanced Question: How can solvent effects influence the compound’s stability during storage?

Methodological Answer:

- Accelerated Degradation Studies: Store in DMSO, ethanol, or aqueous buffers at 4°C, 25°C, and 40°C. Monitor decomposition via HPLC over weeks .

- Light Sensitivity: Use amber vials to prevent photodegradation of the indole or triazole moieties .

- Lyophilization: For long-term storage, lyophilize the compound and assess rehydration stability .

Advanced Question: How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Cross-Validation: Compare NMR, IR, and MS data with synthesized analogs or computational predictions (e.g., simulated NMR spectra via ACD/Labs) .

- X-ray Diffraction: Resolve ambiguities in substituent positioning (e.g., triazole vs. thiadiazole connectivity) using single-crystal analysis .

- Isotopic Labeling: Introduce deuterium or labels to track reaction pathways and confirm intermediate structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.